molecular formula C19H17NO2 B456708 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 522596-44-7

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B456708
CAS No.: 522596-44-7
M. Wt: 291.3g/mol
InChI Key: OIPCYAQMBPYCFB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler analog with similar core structure but lacking the dimethylphenyl and methyl groups.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a dimethylphenyl group.

Uniqueness

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl and 8-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Biological Activity

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Research indicates potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₇NO₂, with a molecular weight of approximately 291.34 g/mol. The compound features a quinoline core, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. The presence of the 2-(2,4-dimethylphenyl) group and the carboxylic acid functionality at the 4-position contributes significantly to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureus (S. aureus)Inhibitory effects observed
Escherichia coli (E. coli)Inhibitory effects observed
Pseudomonas aeruginosa (P. aeruginosa)Moderate activity noted

The mechanism behind its antimicrobial action likely involves interference with bacterial cell wall synthesis or metabolic pathways, although specific pathways remain to be elucidated .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (human colon cancer) and MCF-7 (breast cancer). The following table summarizes findings from relevant studies:

Cell Line IC50 Value (µM) Effect
HCT-11615.0Significant cytotoxicity
MCF-712.5Significant cytotoxicity

These studies suggest that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving cell cycle arrest or modulation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical biological processes, thereby modulating their activity. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell metabolism or bacterial survival.
  • Receptor Interaction : It could act as a ligand for receptors involved in signaling pathways related to cell growth and apoptosis.

Further research utilizing techniques such as molecular docking and surface plasmon resonance would provide deeper insights into these interactions .

Case Studies

A notable study conducted by Mugnaini et al. investigated the pharmacological evaluation of quinoline derivatives, including compounds structurally related to this compound. The results indicated promising activity against cannabinoid receptors and significant effects on T-cell activation, highlighting the multi-target potential of quinoline derivatives for therapeutic applications .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-8-14(13(3)9-11)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPCYAQMBPYCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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